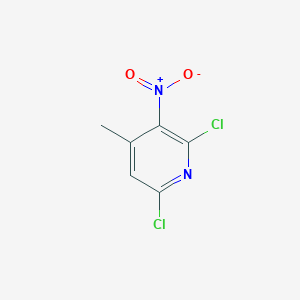

2,6-二氯-4-甲基-3-硝基吡啶

描述

The compound 2,6-Dichloro-4-methyl-3-nitropyridine is a pyridine derivative that is of interest in various chemical research areas due to its potential applications in synthesis and material science. While the provided papers do not directly discuss 2,6-Dichloro-4-methyl-3-nitropyridine, they do provide insights into related compounds and their properties, which can be useful for understanding the behavior and characteristics of the compound .

Synthesis Analysis

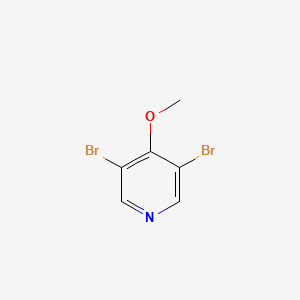

The synthesis of related nitropyridine compounds often involves multi-step reactions including substitution, nitration, and ammoniation processes. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through these steps, with the structure confirmed by various spectroscopic methods . Similarly, 2-amino-3-nitropyridine-6-methoxy was obtained from 2,6-Dichloropyridine, indicating that dichloropyridine derivatives can be precursors for amino-nitropyridine compounds . These methods could potentially be adapted for the synthesis of 2,6-Dichloro-4-methyl-3-nitropyridine.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of nitropyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . The structure and spectroscopic behavior of other adducts, such as the one formed by 3-methylpyridine with 2,6-dichloro-4-nitrophenol, were also determined by X-ray diffraction, highlighting short N-H-O hydrogen bridges . These studies suggest that 2,6-Dichloro-4-methyl-3-nitropyridine may also exhibit interesting structural features that could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of nitropyridine compounds can be influenced by their substituents. For instance, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine was used as a building block for the synthesis of olomoucine, demonstrating its utility in constructing complex molecules . Autohetarylation reactions, as observed with 4,6-dimethyl-5-nitro-2-chloro-3-cyanopyridine, indicate that nitropyridines can undergo unexpected transformations in the presence of bases . These findings suggest that 2,6-Dichloro-4-methyl-3-nitropyridine could participate in a variety of chemical reactions, potentially leading to novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives have been extensively studied. Investigations into compounds such as 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine have included analyses of molecular structures, vibrational wavenumbers, NBO, and NMR chemical shifts . These studies provide insights into the stability, charge delocalization, and reactive sites of the molecules. The effects of solvents on the emission spectra of these compounds have also been explored, which could be relevant for understanding the properties of 2,6-Dichloro-4-methyl-3-nitropyridine .

科学研究应用

结构分析和光谱行为

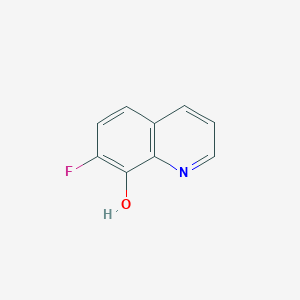

研究重点是分析与2,6-二氯-4-甲基-3-硝基吡啶相关的化合物的结构。例如,使用X射线衍射确定了3-甲基吡啶与2,6-二氯-4-硝基苯酚的加合物的结构,揭示了氢桥形成和质子转移机制的见解(Majerz, Sawka-Dobrowolska, & Sobczyk, 1993)。另一项研究合成了2-氯-4-(甲氧基甲基)-6-甲基-5-硝基吡啶-3-碳腈,并使用X射线分析检查了其结构,有助于理解类似化合物中的分子相互作用(Jukić, Cetina, Halambek, & Ugarković, 2010)。

分子结构和光谱分析

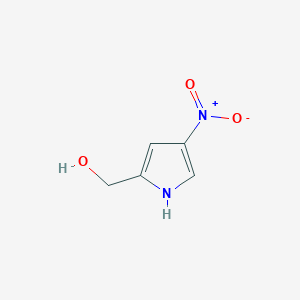

研究探讨了与2,6-二氯-4-甲基-3-硝基吡啶密切相关的化合物的分子结构、振动波数和电子性质。这包括对它们的分子静电势和NMR化学位移的研究,深入了解它们的反应性和稳定性(Velraj, Soundharam, & Sridevi, 2015)。另一项研究考察了2-羟基-4-甲基-3-硝基吡啶的构象稳定性和振动性质,揭示了电荷转移和分子稳定性的见解(Balachandran, Lakshmi, & Janaki, 2012)。

反应性和化学合成

该领域的研究还扩展到硝基吡啶及相关化合物的合成和反应性。例如,研究了从2,6-二氯吡啶合成2-氨基-3-硝基吡啶-6-甲氧的过程,有助于理解类似化合物中的反应机制和效率(Fan Kai-qi, 2009)。对硝基吡啶的氧化甲基化,包括3-硝基吡啶的2-和6-氯衍生物,进一步揭示了化学反应和转化的见解(Szpakiewicz & Wolniak, 1999)。

安全和危害

作用机制

Target of Action

It is known that this compound is an important intermediate in the synthesis of various pharmaceuticals .

Mode of Action

The mode of action of 2,6-Dichloro-4-methyl-3-nitropyridine is primarily through its reactivity as a nitropyridine. Nitropyridines are known to undergo reactions with N2O5 in an organic solvent, resulting in the formation of N-nitropyridinium ions .

Biochemical Pathways

2,6-Dichloro-4-methyl-3-nitropyridine is involved in the synthesis of various pharmaceuticals. For instance, it can undergo macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.39 .

Result of Action

For instance, its ability to form N-nitropyridinium ions could potentially influence redox reactions within the cell .

Action Environment

The action of 2,6-Dichloro-4-methyl-3-nitropyridine can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of different solvents . Additionally, its stability and efficacy can be influenced by storage conditions. It is recommended to be stored in an inert atmosphere at 2-8°C .

属性

IUPAC Name |

2,6-dichloro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJNIYUZFQWYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619253 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methyl-3-nitropyridine | |

CAS RN |

60010-03-9 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)